molecular formula C27H23ClN2O5S B2681428 methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 422273-72-1

methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2681428
CAS No.: 422273-72-1
M. Wt: 523
InChI Key: LXTBUPGMOKMZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the quinazoline intermediate with a thiol reagent, such as thiophenol, under suitable conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and chlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be compared with other similar compounds, such as:

    Quinazoline Derivatives: These compounds share the quinazoline core and may have similar biological activities but differ in their substituents and overall structure.

    Thiazole Derivatives: These compounds contain a thiazole ring and may exhibit similar antimicrobial and anticancer properties.

    Indole Derivatives: These compounds have an indole core and are known for their diverse biological activities, including antiviral and anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5S/c1-16(31)18-7-11-24(34-2)20(12-18)15-36-27-29-23-13-19(26(33)35-3)6-10-22(23)25(32)30(27)14-17-4-8-21(28)9-5-17/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTBUPGMOKMZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.